molecular formula C5H10ClN3 B1430440 N,1-dimethyl-1H-pyrazol-3-amine hydrochloride CAS No. 1607302-11-3

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B1430440
CAS RN: 1607302-11-3
M. Wt: 147.6 g/mol
InChI Key: FIBLQNXKXLMOOP-UHFFFAOYSA-N
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Description

“N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” is a chemical compound with the molecular weight of 147.61 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” can be represented by the InChI code: 1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” are not available, pyrazole derivatives are known to participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with alkyl azodicarboxylates to form functionalized pyrazoles .


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their versatility and presence in various small molecules. “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” can be used as a starting material or intermediate in the synthesis of these derivatives, which exhibit a wide range of agricultural and pharmaceutical activities .

Antituberculosis Agents

Research has shown that pyrazole derivatives can act as potent antituberculosis agents. The compound could be utilized in the development of new antituberculosis drugs, contributing to the fight against this global health issue .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of pyrazole derivatives make them valuable in the development of new treatments for infections. “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” could serve as a key ingredient in the creation of compounds targeting resistant strains of bacteria and fungi .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. This compound could be explored for its potential use in anti-inflammatory medications, possibly offering a new avenue for treating chronic inflammatory diseases .

Anticancer Research

The structure of “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” suggests potential applications in anticancer research. Its derivatives could be synthesized and tested for their efficacy in inhibiting the growth of cancer cells .

Antidiabetic Drug Development

Given the antidiabetic properties of some pyrazole derivatives, there is a possibility that “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” could be used in the development of new antidiabetic drugs. This could lead to more effective treatments for diabetes .

Antileishmanial and Antimalarial Activities

Recent studies have highlighted the antileishmanial and antimalarial activities of pyrazole-bearing compounds. Derivatives of the compound have shown promise in the treatment of these diseases, which affect millions worldwide .

Organic Synthesis Applications

The pyrazole structure of “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride” can act as both a directing and transforming group in organic synthesis. This makes it a valuable component in the synthesis of complex organic molecules .

Safety And Hazards

This compound is associated with several hazards. It can cause serious eye irritation and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, it should be gently washed off with plenty of soap and water .

Future Directions

Pyrazole derivatives, such as “N,1-dimethyl-1H-pyrazol-3-amine hydrochloride”, have potential applications in various fields due to their diverse pharmacological effects . They could be used in the development of new drugs to overcome problems associated with antimicrobial resistance .

properties

IUPAC Name

N,1-dimethylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-6-5-3-4-8(2)7-5;/h3-4H,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBLQNXKXLMOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-1H-pyrazol-3-amine hydrochloride

CAS RN

1607302-11-3
Record name N,1-dimethyl-1H-pyrazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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